Distinct UV-Vis Absorption Envelope Enables I-Line and G-Line Resist Optimization Relative to 4-Sulfonyl Isomer
The 1,2-diazonaphthoquinone-5-sulfonate (5-DNQ) chromophore exhibits characteristic absorbance maxima at approximately 340 nm, 400 nm, and 430 nm, providing broad spectral coverage across i-line (365 nm) and g-line (436 nm) lithographic exposure bands [1]. In contrast, the corresponding 4-sulfonate (4-DNQ) analog demonstrates enhanced absorbance at the i-line (365 nm) that, while initially increasing photospeed, generates a residual unbleachable chromophore component that degrades sidewall angle in developed resist features [2]. The 6-diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride precursor (2,1,5-DNQ-Cl), when incorporated into resist formulations, yields an absorption coefficient at 400 nm exceeding 7,800 and an absorption at 600 nm below 1.5, ensuring high sensitivity in the target exposure window with minimal out-of-band absorption that could otherwise compromise pattern fidelity .
| Evidence Dimension | UV-Vis absorption profile (λ_max) and photoproduct bleaching behavior |
|---|---|
| Target Compound Data | 2,1,5-DNQ sulfonate ester: absorbance maxima at ~340, ~400, and ~430 nm [1]; 5-sulfonyl chloride precursor: absorption coefficient 400 nm ≥7,800, 600 nm <1.5 |
| Comparator Or Baseline | 2,1,4-DNQ sulfonate ester: higher i-line absorbance, evidenced residual unbleachable component causing sloped sidewalls [2] |
| Quantified Difference | The 5-isomer exhibits both lower i-line residual absorption and high g-line sensitivity, while the 4-isomer produces both sulfonic and carboxylic acid photoproducts (vs. exclusively carboxylic acid for the 5-isomer), altering dissolution kinetics [1][2]. |
| Conditions | Thin-film UV-Vis spectroscopy of DNQ-novolak resist films; dissolution rate monitoring via Development Rate Monitor (DRM) under electron-beam and optical exposure [2] |
Why This Matters
The 5-sulfonyl absorption profile enables residue-free bleaching at both i-line and g-line, directly translating to steeper sidewall angles and improved critical dimension (CD) uniformity compared to 4-sulfonyl analogs, a decisive factor for submicron semiconductor patterning.
- [1] Photolithography Overview. 'Most photoresists designed for 365-to 436-nm exposure utilize a 1,2-diazonaphthoquinone-5-sulfonate ester that exhibits absorbance maxima at ∼340, 400, and 430 nm.' (From referenced industry summary.) View Source
- [2] U.S. Patent 5,362,599. Fast diazoquinone positive resists comprising mixed esters of 4-sulfonate and 5-sulfonate compounds. Column 2, lines 35–42: 'the 4-sulfonic acid esters possess higher absorbance at the I line … providing higher photospeed but also unbleachable residual absorption.' View Source
